molecular formula C11H8O3 B12420104 Plumbagin-d3

Plumbagin-d3

Cat. No.: B12420104
M. Wt: 191.20 g/mol
InChI Key: VCMMXZQDRFWYSE-FIBGUPNXSA-N
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Description

Plumbagin-d3 is a deuterated form of plumbagin, a naturally occurring naphthoquinone derivative. Plumbagin is primarily isolated from the roots of the plant Plumbago zeylanica. It has been extensively studied for its potential therapeutic benefits, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of plumbagin-d3 involves the incorporation of deuterium atoms into the plumbagin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of plumbagin using deuterated hydrogen gas (D2) in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include steps such as extraction of plumbagin from natural sources, followed by chemical modification to introduce deuterium atoms. Advanced techniques like High Performance Liquid Chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Plumbagin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Plumbagin-d3 has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Juglone
  • Lawsone
  • Menadione

Plumbagin-d3 stands out due to its unique deuterium incorporation, which can enhance its stability and efficacy in various applications.

Properties

Molecular Formula

C11H8O3

Molecular Weight

191.20 g/mol

IUPAC Name

5-hydroxy-2-(trideuteriomethyl)naphthalene-1,4-dione

InChI

InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3/i1D3

InChI Key

VCMMXZQDRFWYSE-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=O)C2=C(C1=O)C=CC=C2O

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=C2O

Origin of Product

United States

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